molecular formula C11H17NO B8568277 4-(ethoxymethyl)-2,6-dimethylaniline

4-(ethoxymethyl)-2,6-dimethylaniline

Cat. No. B8568277
M. Wt: 179.26 g/mol
InChI Key: SPJNZXGDSPWTDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04287201

Procedure details

To a solution of the product from Step B (10.0 g) in 50% aqueous ethanol (150 ml) is added iron powder (7.5 g) and concentrated hydrochloric acid (2.0 ml in 10 ml ethanol). The mixture is stirred mechanically at reflux for 2 hours. The solids are filtered hot, washed with ethanol and discarded. The filtrate is neutralized with sodium bicarbonate, evaporated to a residue and extracted with dichloromethane. The organic phase is treated with charcoal and a small amount of silica gel, dried, and evaporated to afford crude, syrupy 4-ethoxymethyl-2,6-dimethylaniline. The product could be purified further by silica gel chromatography [cyclohexane/ethyl acetate (19:1)] or used directly in the next step. Yield after chromatography is 4.8 g.
Name
product
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
7.5 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][CH2:4][C:5]1[CH:10]=[C:9]([CH3:11])[C:8]([N+:12]([O-])=O)=[C:7]([CH3:15])[CH:6]=1)[CH3:2].Cl>C(O)C.[Fe]>[CH2:1]([O:3][CH2:4][C:5]1[CH:6]=[C:7]([CH3:15])[C:8]([NH2:12])=[C:9]([CH3:11])[CH:10]=1)[CH3:2]

Inputs

Step One
Name
product
Quantity
10 g
Type
reactant
Smiles
C(C)OCC1=CC(=C(C(=C1)C)[N+](=O)[O-])C
Name
Quantity
2 mL
Type
reactant
Smiles
Cl
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
7.5 g
Type
catalyst
Smiles
[Fe]

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred mechanically
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The solids are filtered hot
WASH
Type
WASH
Details
washed with ethanol
CUSTOM
Type
CUSTOM
Details
evaporated to a residue
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
ADDITION
Type
ADDITION
Details
The organic phase is treated with charcoal
CUSTOM
Type
CUSTOM
Details
a small amount of silica gel, dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C)OCC1=CC(=C(N)C(=C1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.